Hydrazine-15N2 monohydrate Hydrazine-15N2 monohydrate
Brand Name: Vulcanchem
CAS No.: 145571-73-9
VCID: VC21158167
InChI: InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1;
SMILES: NN.O
Molecular Formula: H6N2O
Molecular Weight: 52.047 g/mol

Hydrazine-15N2 monohydrate

CAS No.: 145571-73-9

Cat. No.: VC21158167

Molecular Formula: H6N2O

Molecular Weight: 52.047 g/mol

* For research use only. Not for human or veterinary use.

Hydrazine-15N2 monohydrate - 145571-73-9

CAS No. 145571-73-9
Molecular Formula H6N2O
Molecular Weight 52.047 g/mol
Standard InChI InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1;
Standard InChI Key IKDUDTNKRLTJSI-AWQJXPNKSA-N
Isomeric SMILES [15NH2][15NH2].O
SMILES NN.O
Canonical SMILES NN.O

Physical and Chemical Properties

Fundamental Properties

Hydrazine-15N2 monohydrate possesses a molar mass of 52.08 g/mol, which differs from the standard hydrazine monohydrate (50.06 g/mol) due to the presence of two 15N isotopes instead of regular 14N atoms . This difference in mass creates unique spectroscopic signatures that make the compound valuable for analytical applications.

The physical state of the compound is a colorless liquid with a density of approximately 1.073 g/mL at 25°C . This density is slightly higher than water, reflecting the compound's molecular composition and the presence of the heavier nitrogen isotopes.

Thermodynamic Properties

The compound exhibits a melting point of approximately -51.7°C and a boiling point of around 120.1°C under standard pressure conditions . These properties are important considerations for storage and handling in laboratory settings. The relatively high boiling point compared to its molecular weight reflects the presence of hydrogen bonding in the monohydrate form.

The flash point of Hydrazine-15N2 monohydrate is approximately 73°C, indicating that it requires careful handling to prevent ignition when exposed to heat sources or open flames . This relatively low flash point is characteristic of hydrazine derivatives, which can be flammable under certain conditions.

Optical Properties

The refractive index of Hydrazine-15N2 monohydrate is approximately n20/D 1.428, providing an additional physical parameter for identification and purity assessment . This property can be useful in analytical settings when verifying the compound's identity or monitoring reaction progress.

Chemical Reactivity

From a chemical perspective, Hydrazine-15N2 monohydrate retains the strong reducing properties characteristic of hydrazine derivatives. The N-N bond is relatively weak (about 160 kJ/mol), making the compound reactive toward various oxidizing agents. The lone pairs on the nitrogen atoms confer nucleophilic properties, enabling reactions with electrophilic species such as carbonyl compounds.

The monohydrate form ensures stability and improved solubility in aqueous media compared to anhydrous hydrazine, making it more suitable for certain applications while maintaining the characteristic reactivity profile of hydrazine derivatives.

Preparation Methods

Synthetic Approaches

The synthesis of Hydrazine-15N2 monohydrate typically involves specialized methods to incorporate the 15N isotope into the hydrazine structure. One common approach involves the reaction of isotopically enriched ammonia (15NH3) with oxidizing agents under controlled conditions. The process must be carefully managed to maintain isotopic purity and prevent contamination with standard 14N-containing compounds.

Another synthetic route involves the reaction of hydrazine with heavy water (D2O) under specific conditions. This method begins by mixing hydrazine with heavy water and stirring the mixture to form nitrogen-15 isotope of ammonia and amino radicals. The reaction mixture is then cooled, and by-products are removed to obtain the desired compound with high isotopic enrichment.

Industrial Production

On an industrial scale, hydrazine compounds are often produced using variations of the Raschig process, which includes the partial oxidation of ammonia or urea using hypochlorite or hydrogen peroxide. For isotopically labeled versions, the starting materials must contain the appropriate isotopes, making the production more specialized and typically conducted on smaller scales for research purposes.

Advanced catalysts, such as nickel-platinum cerium oxide (Ni-Pt/CeO2) nanoparticles, have been developed to improve the decomposition of hydrazine monohydrate for hydrogen generation. These catalytic systems may also be applicable to the 15N-labeled variant, potentially offering more efficient production methods.

Purification Techniques

Purification of Hydrazine-15N2 monohydrate typically involves distillation under controlled conditions to remove impurities while maintaining isotopic enrichment. The process must be carefully monitored to prevent isotopic exchange reactions that could reduce the 15N content. Additional purification steps may include recrystallization of derivative compounds or chromatographic methods for analytical-grade material.

Chemical Reactions

Decomposition Reactions

Hydrazine-15N2 monohydrate undergoes decomposition under thermal or catalytic conditions, producing nitrogen gas, hydrogen gas, and ammonia. The decomposition pathway depends on catalysts and reaction phases, with different mechanisms predominating under various conditions.

In vapor-phase decomposition, the compound initially breaks down to form nitrogen gas and hydrogen gas. When catalysts like nickel-platinum cerium oxide are present, the activation energy for decomposition is lowered, often favoring hydrogen selectivity in the product distribution.

In biological systems, decomposition follows different pathways. For example, in rat hepatocytes, 15N-labeled hydrazine undergoes nitrogen-nitrogen bond cleavage via nitrogen oxidation, forming ammonia, which can subsequently incorporate into urea and other nitrogen-containing biomolecules.

Redox Reactions

As a potent reducing agent due to its low oxidation state (-2), Hydrazine-15N2 monohydrate participates in numerous redox reactions. In oxidation processes, the compound can completely combust in the presence of excess oxygen to yield nitrogen oxides, which are often toxic. This reaction is highly exothermic and must be carefully controlled.

In electrochemical applications, the compound is used in processes like electroless nickel plating, where it reduces nickel ions to metallic nickel while being oxidized to nitrogen gas. The 15N labeling allows researchers to track the fate of nitrogen atoms through these reaction pathways with high precision.

Reactions with Carbonyl Compounds

Hydrazine-15N2 monohydrate reacts readily with aldehydes and ketones to form hydrazones, which are critical intermediates in organic synthesis. For example, the reaction with acetone produces acetone hydrazone, a key intermediate in certain industrial processes.

The isotopic labeling enables tracking of these reactions in metabolic and mechanistic studies, providing insights into reaction pathways that would be difficult to obtain with unlabeled compounds. These hydrazone formation reactions are particularly valuable in analytical chemistry and drug design applications.

Cyclization Reactions

In both synthetic and biological systems, Hydrazine-15N2 monohydrate can react with alpha-keto acids (such as pyruvate) to form hydrazones, which may subsequently cyclize to heterocyclic compounds like triazines. These cyclization reactions represent important pathways in both synthetic organic chemistry and biological metabolism.

Applications

Scientific Research Applications

Hydrazine-15N2 monohydrate finds extensive use in scientific research, particularly in studies requiring isotope labeling to trace nitrogen pathways. The presence of two 15N atoms makes it an ideal candidate for nuclear magnetic resonance studies, allowing researchers to monitor nitrogen transformation during reactions.

The compound serves as a valuable reagent in the preparation of other 15N-labeled compounds, including diazo-transfer agents like 2-azido-1,3-dimethylimidazolinium salts. These derived compounds expand the toolkit available for isotope labeling studies, enabling more complex experimental designs.

In reaction mechanism studies, the compound allows researchers to differentiate between possible pathways by tracking the fate of specific nitrogen atoms. This capability is particularly valuable in studies of complex nitrogen-containing natural products and pharmaceuticals.

Biological and Medical Applications

In biological research, Hydrazine-15N2 monohydrate enables precise tracing of nitrogen incorporation in metabolic pathways. Researchers can administer the compound to biological systems and subsequently track the 15N label through various metabolic transformations using mass spectrometry or NMR techniques.

Medical research has investigated potential therapeutic applications based on the enzyme inhibition properties of hydrazine derivatives. While the toxicity of hydrazine compounds limits direct medical use, the insights gained from isotope labeling studies contribute to the understanding of nitrogen metabolism in disease states.

The compound has also been used to investigate potential cancer treatments, as it can inhibit specific enzymes involved in tumor progression. Studies have shown that hydrazine derivatives can effectively inhibit certain oxidases, leading to an accumulation of hydrazine within cells and potentially therapeutic effects.

Industrial Applications

Although the isotopically labeled compound is primarily used in research settings, regular hydrazine monohydrate has numerous industrial applications where the labeled version might provide valuable insights during development. These include use in rocket fuels due to its high energy content, corrosion control applications as a reducing agent that prevents metal oxidation, and metal plating processes where it enhances the quality of metal coatings.

The 15N-labeled version allows industrial researchers to track nitrogen atoms through these processes, potentially leading to improvements in efficiency and safety. This tracking capability is particularly valuable when developing new catalysts or reaction conditions for hydrazine-based industrial processes.

Comparison with Similar Compounds

Isotope-Labeled Hydrazine Derivatives

Hydrazine-15N2 monohydrate belongs to a family of isotopically labeled hydrazine derivatives, each with specific applications based on their physical and chemical properties. Comparison with these related compounds provides insight into the unique characteristics and applications of Hydrazine-15N2 monohydrate.

Hydrazine Sulfate-15N2 (H215N15NH2·H2SO4) serves primarily as an internal standard in mass spectrometry for quantifying nitrogen-containing compounds. Unlike Hydrazine-15N2 monohydrate, which is used directly in diazo-transfer reactions, the sulfate derivative finds applications in materials science for synthesizing nitrogen-doped catalysts and electronic materials.

Phenylhydrazine-15N2 represents another important related compound. When subjected to nitrosation with sodium nitrite-15N (Na15NO2), it yields a mixture dominated by gamma-15N-labeled azides (93-98%), whereas Hydrazine-15N2 monohydrate produces a more balanced 1:1 mixture of alpha- and gamma-15N-labeled azides under similar conditions. This difference arises from the electronic effects of the phenyl group, which directs nitrosation regioselectivity.

Non-Isotopic Hydrazine Monohydrates

Standard hydrazine monohydrate (H2NNH2·H2O) with natural isotopic abundance of nitrogen (predominantly 14N) serves as an important reference point for understanding the properties of the 15N-labeled variant. The non-labeled compound is widely used in synthesizing heterocyclic compounds such as pyrazoles and triazines but lacks the isotopic specificity that makes Hydrazine-15N2 monohydrate valuable for mechanistic studies.

In proton nuclear magnetic resonance (1H NMR) spectroscopy, hydrazine derivatives show distinct signals that differ from those observed with 15N-labeled analogs due to isotopic shifts. These spectroscopic differences provide valuable diagnostic tools for confirming isotopic enrichment and tracking reaction progress.

Structurally Related Nitrogen Compounds

1,3-Dimethylimidazolinium-2-yl hydrazine represents another structurally related compound that serves as a precursor to 15N-labeled diazo-transfer reagents. The nitrosation patterns and product distributions differ significantly from those observed with Hydrazine-15N2 monohydrate, highlighting the importance of molecular structure in determining reactivity and selectivity.

Data Tables

Table 1: Physical and Chemical Properties of Hydrazine-15N2 Monohydrate

PropertyValueReference
Chemical FormulaH6N2O (H215N15NH2·H2O)
Molecular Weight52.08 g/mol
Physical StateColorless liquid
Density1.073 g/mL at 25°C
Melting Point-51.7°C
Boiling Point120.1°C
Flash Point73°C
Refractive Indexn20/D 1.428
CAS Registry Number145571-73-9
Solubility in WaterMiscible

Table 2: Key Chemical Reactions of Hydrazine-15N2 Monohydrate

Reaction TypeEquationProductsConditions
DecompositionH215N15NH2 → 15N2 + 2H2Nitrogen gas, Hydrogen gasHeat, catalysts
OxidationH215N15NH2 + O2 → 15N2 + 2H2ONitrogen gas, WaterExcess oxygen
Hydrazone FormationH215N15NH2 + R2CO → R2C=15N15NH2 + H2OHydrazonesAldehydes/ketones, room temperature
Reduction of Metal Ions2Ni2+ + H215N15NH2 + 4OH- → 2Ni + 15N2 + 4H2OMetal precipitates, Nitrogen gasAqueous solution, basic conditions
CyclizationH215N15NH2 + CH3COCOOH → C3H4N2Heterocycles (e.g., triazines)Alpha-keto acids, heat

Table 3: Comparison of Hydrazine-15N2 Monohydrate with Related Compounds

CompoundMolecular FormulaMolar Mass (g/mol)Key DifferencesPrimary Applications
Hydrazine-15N2 MonohydrateH215N15NH2·H2O52.08Isotopically labeled (15N)Isotope tracing, NMR studies
Hydrazine MonohydrateH2NNH2·H2O50.06Natural isotope abundanceGeneral synthesis, reducing agent
Hydrazine Sulfate-15N2H215N15NH2·H2SO4~150Sulfate salt, less reactiveMass spectrometry standards
Phenylhydrazine-15N2C6H5-15N15NH2~110Aromatic substituentSelective labeling experiments
1,3-Dimethylimidazolinium-2-yl HydrazineC5H10N4~140Cyclic structurePrecursor to diazo-transfer reagents

Table 4: Biological Effects of Hydrazine-15N2 Monohydrate

Effect TypeDescriptionObservable OutcomesDetection Methods
Enzyme InteractionInhibits key metabolic enzymes like hydrazine oxidaseAltered nitrogen metabolismEnzyme activity assays, 15N NMR
Cellular MetabolismInduces oxidative stress; alters energy productionChanges in cellular redox state, ATP levelsCell viability assays, metabolomics
Gene ExpressionModulates genes involved in stress responsesAltered transcription profilesRNA sequencing, RT-PCR with 15N tracking
Metabolic Incorporation15N atoms incorporated into biomoleculesLabeled proteins, nucleic acidsMass spectrometry, 15N NMR

Biological Activity

Mechanism of Action

The biological activity of Hydrazine-15N2 monohydrate stems primarily from its strong reducing properties and ability to interact with various enzymes and cellular components. When introduced to biological systems, the compound can donate electrons to other molecules, thereby influencing redox-sensitive pathways and processes.

A critical aspect of its mechanism involves the inhibition of certain enzymes by binding to their active sites. This interaction can disrupt normal enzymatic functions, potentially leading to altered metabolic pathways and cellular processes. The presence of the 15N isotope allows researchers to track these interactions with high precision using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

In cellular environments, Hydrazine-15N2 monohydrate can induce oxidative stress by disrupting electron transport chains and generating reactive oxygen species. This oxidative stress can trigger various cellular responses, including activation of antioxidant defense mechanisms and, at higher concentrations, apoptotic pathways leading to cell death.

Enzyme Interactions

Hydrazine-15N2 monohydrate interacts with several key enzymes involved in nitrogen metabolism. It can inhibit enzymes like nitrogenase, affecting nitrogen fixation processes in certain microorganisms. This inhibition occurs through binding to metal centers in the enzyme's active site, preventing normal substrate binding and catalysis.

Another important enzymatic interaction involves hydrazine oxidase, which normally metabolizes hydrazine compounds. Inhibition of this enzyme by Hydrazine-15N2 monohydrate leads to an accumulation of hydrazine in cellular environments, potentially amplifying its biological effects. The isotopic labeling enables researchers to quantify this inhibition and track the fate of nitrogen atoms through these metabolic pathways.

The compound also influences enzymes involved in amino acid metabolism, potentially affecting protein synthesis and degradation. These interactions can lead to altered nitrogen distribution within cells and tissues, with potential implications for cellular function and viability.

Cellular Metabolism

The impact of Hydrazine-15N2 monohydrate on cellular metabolism extends beyond direct enzyme inhibition. The compound can alter energy production pathways by affecting mitochondrial function, potentially reducing ATP synthesis and disrupting cellular energetics.

Research has demonstrated that exposure to hydrazine compounds can induce oxidative stress and apoptosis in various cell types. The mechanisms involve generation of reactive oxygen species, lipid peroxidation, and activation of stress-responsive signaling pathways. The 15N labeling allows researchers to distinguish between direct effects of the compound and secondary metabolic responses.

In studies with animal models, varying doses of hydrazine compounds have shown dose-dependent effects on metabolism. Low doses typically cause mild metabolic disruptions that cells can often compensate for, while higher doses may result in severe tissue damage and organ failure, highlighting the importance of dose control in experimental and potential therapeutic applications.

Case Studies

Numerous research studies have investigated the biological effects of hydrazine compounds, with the isotopically labeled variants providing valuable insights into mechanisms and pathways. One notable study demonstrated the inhibition of hydrazine oxidase in a dose-dependent manner, with higher concentrations resulting in more significant enzyme inhibition and metabolic disruption.

In isotope labeling studies, Hydrazine-15N2 monohydrate has proven effective for tracing nitrogen atoms within biological systems. This application has provided insights into nitrogen metabolism in plants, animals, and microorganisms, contributing to our understanding of fundamental biological processes and potential applications in agriculture and medicine.

Metabolic disruption studies have revealed that hydrazine exposure affects multiple pathways simultaneously, creating complex patterns of cellular response. The ability to track specific nitrogen atoms using the 15N label has helped researchers untangle these complex interactions, identifying primary targets and secondary effects with greater precision than possible with unlabeled compounds.

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